molecular formula C20H22N2O2S2 B2553791 1-(3-methylphenyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide CAS No. 1396852-98-4

1-(3-methylphenyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide

Cat. No.: B2553791
CAS No.: 1396852-98-4
M. Wt: 386.53
InChI Key: HHWWQWVJMIGFLR-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Coupling reactions: These reactions, such as Suzuki or Heck coupling, are used to form carbon-carbon bonds between aromatic rings.

    Sulfonamide formation: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(3-methylphenyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound may be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure may be exploited in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylphenyl)-N-[(pyridin-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide
  • 1-(3-methylphenyl)-N-[(pyridin-4-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide
  • 1-(3-methylphenyl)-N-[(pyridin-3-yl)methyl]-N-[2-(furan-2-yl)ethyl]methanesulfonamide

Uniqueness

1-(3-methylphenyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide is unique due to its specific combination of aromatic and heterocyclic structures, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-17-5-2-6-18(13-17)16-26(23,24)22(11-9-20-8-4-12-25-20)15-19-7-3-10-21-14-19/h2-8,10,12-14H,9,11,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWWQWVJMIGFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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